molecular formula C7H5ClN2O B13672566 3-Chloroimidazo[1,2-a]pyridin-8-ol

3-Chloroimidazo[1,2-a]pyridin-8-ol

Cat. No.: B13672566
M. Wt: 168.58 g/mol
InChI Key: BAFAYGDBSSLBPK-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the third position and a hydroxyl group at the eighth position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroimidazo[1,2-a]pyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents.

Major Products:

    Oxidation: Formation of 3-imidazo[1,2-a]pyridin-8-one.

    Reduction: Formation of imidazo[1,2-a]pyridin-8-ol.

    Substitution: Formation of 3-substituted imidazo[1,2-a]pyridin-8-ol derivatives.

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyridin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the chlorine and hydroxyl substituents.

    2-Chloroimidazo[1,2-a]pyridine: Similar structure but with the chlorine atom at the second position.

    3-Bromoimidazo[1,2-a]pyridin-8-ol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 3-Chloroimidazo[1,2-a]pyridin-8-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogues .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyridin-8-ol

InChI

InChI=1S/C7H5ClN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H

InChI Key

BAFAYGDBSSLBPK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)O)Cl

Origin of Product

United States

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